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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction
Delta-dodecalactone (DDL) is a naturally occurring lactone that has garnered significant

interest across various scientific disciplines. Initially identified as a key contributor to the

characteristic flavors of dairy products and fruits, its unique chemical properties and

biosynthetic origins have since become subjects of extensive research. This technical guide

provides a comprehensive overview of the discovery, history, and isolation of delta-
dodecalactone, with a focus on the experimental methodologies that have been pivotal in its

characterization. The information presented herein is intended to serve as a valuable resource

for researchers, scientists, and drug development professionals interested in the chemistry and

potential applications of this versatile molecule.

Historical Perspective: From Dairy Aroma to Fruit
Volatile
The story of delta-dodecalactone begins in the mid-20th century with investigations into the

flavor components of milk fat. In the 1950s, Stuart Patton and his colleagues at Pennsylvania

State University were instrumental in identifying lactones as significant contributors to the flavor

profile of heated milk fat. Their work laid the foundation for the eventual isolation and

identification of specific lactones.
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A significant breakthrough occurred in 1960 when B.W. Tharp and Stuart Patton definitively

identified delta-dodecalactone in the steam distillate of milk fat. Their research, published in

the Journal of Dairy Science, marked the first official isolation of this compound from a natural

source.[1][2][3][4] This discovery was crucial in understanding the "coconut-like" flavor defect

that can develop in dairy products.[1][3][4]

Nearly a decade later, in 1969, the presence of delta-dodecalactone was confirmed in a

completely different natural source: peaches. A study by J.Y. Do and his team, published in the

Journal of Food Science, identified delta-dodecalactone as one of the volatile components

contributing to the complex aroma of peaches. This finding highlighted the widespread

occurrence of this lactone in nature and expanded its relevance beyond the dairy industry.

Physicochemical Properties and Quantitative Data
Delta-dodecalactone is a colorless to pale yellow liquid with a characteristic creamy, fruity,

and coconut-like aroma.[5][6] Its chemical and physical properties are summarized in the table

below, providing a valuable reference for experimental design and analysis.
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Property Value References

Chemical Formula C₁₂H₂₂O₂ [7]

Molecular Weight 198.30 g/mol [7]

CAS Number 713-95-1 [7]

Appearance Colorless to pale yellow liquid [5][6]

Odor
Creamy, fatty, fruity, peach,

coconut
[5][6][8]

Melting Point -12 °C [7]

Boiling Point 285 °C (at 760 mmHg)

Flash Point >100 °C [5]

Density 0.948 - 0.954 g/cm³ at 20 °C [5]

Refractive Index 1.458 - 1.461 at 20 °C [5]

Solubility
Insoluble in water; soluble in

ethanol and oils
[7]

The concentration of delta-dodecalactone varies significantly depending on the natural source

and processing conditions. The following table provides a summary of reported concentrations

in various food products.
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Food Product Concentration Range References

Butter 2.55 - 24.2 mg/kg [9]

Heated Milk Fat Present (qualitative) [10][11]

Full-Fat Cream High Flavor Dilution Factor [12]

Various Cheeses Present (qualitative) [5]

Peaches Varies by cultivar

Apricot Present (qualitative) [5]

Coconut 0.1 - 60 mg/kg [9]

Strawberry Present (qualitative) [5]

Key Experimental Protocols for Isolation
The isolation of delta-dodecalactone from its natural sources has historically relied on a

combination of distillation, extraction, and chromatographic techniques. The following sections

detail the methodologies employed in the seminal studies that first identified this compound.

Isolation from Milk Fat (Tharp and Patton, 1960)
The pioneering work of Tharp and Patton involved a multi-step process to isolate and identify

delta-dodecalactone from milk fat. The general workflow is outlined below.

Figure 1: Workflow for the isolation of delta-dodecalactone from milk fat.

Detailed Methodology:

Steam Distillation: Anhydrous milk fat was subjected to steam distillation to separate the

volatile components, including lactones, from the non-volatile lipids.

Liquid-Liquid Extraction: The collected distillate was then extracted with a non-polar solvent,

Skellysolve F (a brand of hexane), to concentrate the lipid-soluble flavor compounds.

Solvent Evaporation: The organic solvent was carefully evaporated to yield a concentrated

flavor extract.
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Column Chromatography: The extract was further purified using column chromatography on

silicic acid. A gradient elution with increasing concentrations of diethyl ether in Skellysolve F

was used to separate the different classes of compounds.

Paper Chromatography: The fractions containing the lactones were then analyzed using

paper chromatography, a common technique at the time for separating and identifying

compounds. This step was crucial for the definitive identification of delta-dodecalactone by

comparing its migration with that of a synthetic standard.

Isolation from Peaches (Do et al., 1969)
The identification of delta-dodecalactone in peaches utilized the then-emerging technique of

gas chromatography, which offered significantly higher resolution and sensitivity for analyzing

volatile compounds.

Figure 2: Workflow for the identification of delta-dodecalactone from peaches.

Detailed Methodology:

High-Vacuum Distillation: A puree of fresh peaches was subjected to high-vacuum distillation

at a low temperature to gently remove the volatile aroma compounds without causing

thermal degradation.

Condensate Collection: The volatile compounds were collected in a cold trap.

Liquid-Liquid Extraction: The aqueous condensate was extracted with diethyl ether to

transfer the aroma compounds into an organic solvent.

Concentration: The ether extract was dried over anhydrous sodium sulfate and carefully

concentrated to a small volume.

Gas-Liquid Chromatography (GLC): The concentrated extract was then injected into a gas

chromatograph for separation of the individual volatile components. The identification of

delta-dodecalactone was based on the correspondence of its retention time with that of an

authentic standard.

Biosynthesis of Delta-Dodecalactone
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While a specific signaling pathway involving delta-dodecalactone in the context of drug

development has not been elucidated, its biosynthesis from fatty acid precursors is an area of

active research. The general pathway involves the hydroxylation of a fatty acid followed by

intramolecular esterification to form the lactone ring.

Figure 3: Proposed biosynthetic pathway of delta-dodecalactone.

This pathway highlights the enzymatic conversion of common fatty acids into flavor-active

lactones. Understanding these biosynthetic routes is of great interest for the industrial

production of "natural" flavor compounds through fermentation and biocatalysis.

Conclusion and Future Directions
The discovery and isolation of delta-dodecalactone represent a significant chapter in the

history of flavor chemistry. From its initial identification as a component of milk fat aroma to its

recognition as a contributor to the fruity notes of peaches, the journey of this molecule has

been intertwined with advancements in analytical chemistry. The detailed experimental

protocols from the pioneering studies of Patton, Tharp, and Do provide a fascinating glimpse

into the techniques of the time and serve as a foundation for modern analytical methods.

While the primary role of delta-dodecalactone has been established in the realm of flavor and

fragrance, the potential for other biological activities remains an open area of investigation. For

drug development professionals, the exploration of lactones as a chemical class for potential

therapeutic applications is a continuing endeavor. Although no specific signaling pathway for

delta-dodecalactone has been identified to date, its natural origin and established safety

profile make it an intriguing candidate for future research into its potential physiological effects.

Further studies are warranted to explore the broader biological context of this and other

naturally occurring lactones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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